molecular formula C12H15BF2O3 B1426715 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1029439-83-5

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1426715
M. Wt: 256.06 g/mol
InChI Key: KTQYJNVSVKKLGQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, also known as 2,6-DF-TMD, is a synthetically produced organic compound. It is a precursor to many other organic compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Vibrational Properties Studies : This compound and its derivatives have been synthesized and structurally characterized through various spectroscopic techniques. X-ray diffraction confirmed the crystal structures, and Density Functional Theory (DFT) calculations were performed for comparative analysis of spectroscopic data and to determine molecular structures (Wu et al., 2021).

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further investigation into the molecular electrostatic potential and frontier molecular orbitals of these compounds provided insights into their physicochemical properties (Huang et al., 2021).

Applications in Polymer Synthesis

  • Poly(2,7-fluorene) Derivatives : This compound has been utilized in the synthesis of well-defined poly(2,7-fluorene) derivatives, demonstrating potential in the field of materials science, particularly for the creation of processable polyfluorenes with significant photophysical properties (Ranger et al., 1997).

  • Polymerization of Fluorine-Containing Phenols : In the context of peroxidase-catalyzed oxidative polymerization, this compound has shown potential in creating polymers with good water repellent properties and is believed to form mainly 2,6-difluoro-1,4-oxyphenylene unit (Ikeda et al., 2000).

Electronics and Luminescent Materials

  • Photoluminescence in Electronics : This compound has been involved in the creation of luminescent materials with potential applications in electronics. Studies focusing on their crystal structure and luminescent properties have provided valuable insights into their application in the field of optoelectronics (Bukvetskii et al., 2011).

  • Organic Light-Emitting Diodes (OLEDs) : In the development of OLEDs, derivatives of this compound have been used as part of the structure of heteroleptic iridium(III) complexes, showing potential for high-efficiency, low roll-off devices (Jin et al., 2014).

properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQYJNVSVKKLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS RN

1029439-83-5
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Jain, M Mathur, J Lan, A Costales… - Journal of medicinal …, 2015 - ACS Publications
While the p90 ribosomal S6 kinase (RSK) family has been implicated in multiple tumor cell functions, the full understanding of this kinase family has been restricted by the lack of highly …
Number of citations: 55 pubs.acs.org
X Liang, Y Xie, X Liu, H Xu, H Ren, S Tang… - Journal of Medicinal …, 2022 - ACS Publications
As a complex pathogenesis driven by immune inflammatory factors and intestinal microbiota, the treatment of inflammatory bowel disease (IBD) may rely on the comprehensive …
Number of citations: 2 pubs.acs.org

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